molecular formula C17H16O4 B145328 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 132336-00-6

2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B145328
CAS No.: 132336-00-6
M. Wt: 284.31 g/mol
InChI Key: SWUARLUWKZWEBQ-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenyl group, a propenoic acid moiety, and a phenylethyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of (Z)-3-(3,4-Dihydroxyphenyl)propenoic acid with 2-phenylethanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the removal of water formed during the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The double bond in the propenoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated esters and alcohols.

    Substitution: Amides and thioesters.

Scientific Research Applications

Chemistry

In chemistry, 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its antioxidant properties. The presence of dihydroxyphenyl groups contributes to its ability to scavenge free radicals, making it a potential candidate for developing antioxidant therapies.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a promising compound for drug development.

Industry

In the industrial sector, this compound is used as an additive in cosmetics and personal care products due to its antioxidant properties. It helps in preventing the oxidation of other ingredients, thereby enhancing the shelf life of the products.

Mechanism of Action

The mechanism of action of 2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The dihydroxyphenyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. Additionally, the compound can inhibit the activity of enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. In cancer cells, it can induce apoptosis by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of both dihydroxyphenyl and phenylethyl ester groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.

Properties

CAS No.

132336-00-6

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

2-phenylethyl (Z)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7-

InChI Key

SWUARLUWKZWEBQ-CLFYSBASSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C\C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O

Synonyms

(Z)-3-(3,4-Dihydroxyphenyl)propenoic acid 2-phenylethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.